molecular formula C7H9NO B071727 5,6-Dihydro-1H-pyrrolizin-3(2H)-one CAS No. 177273-92-6

5,6-Dihydro-1H-pyrrolizin-3(2H)-one

Cat. No.: B071727
CAS No.: 177273-92-6
M. Wt: 123.15 g/mol
InChI Key: LTFXAZYZGKRUDR-UHFFFAOYSA-N
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Description

5,6-Dihydro-1H-pyrrolizin-3(2H)-one is a heterocyclic organic compound that features a pyrrolizine core structure. Compounds with this core structure are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-1H-pyrrolizin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-substituted amino acids or their derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-1H-pyrrolizin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5,6-Dihydro-1H-pyrrolizin-3(2H)-one and its derivatives are studied for various applications, including:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: As potential bioactive compounds with antimicrobial, antiviral, or anticancer properties.

    Medicine: As potential therapeutic agents for various diseases.

    Industry: As building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-1H-pyrrolizin-3(2H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizidine Alkaloids: Naturally occurring compounds with similar core structures.

    Indolizines: Compounds with a similar fused ring system but different nitrogen positioning.

    Isoquinolines: Compounds with a similar bicyclic structure but different heteroatom placement.

Uniqueness

5,6-Dihydro-1H-pyrrolizin-3(2H)-one is unique due to its specific ring structure and potential for diverse chemical modifications. This uniqueness can lead to distinct biological activities and applications compared to other similar compounds.

Biological Activity

5,6-Dihydro-1H-pyrrolizin-3(2H)-one, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound is characterized by a pyrrolizinone core structure. Its molecular formula is C7H10N2OC_7H_{10}N_2O, with a molecular weight of approximately 138.17 g/mol. The compound's unique structural features contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that this compound possesses minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Methicillin-resistant S. aureus8
E. coli16
Bacillus cereus50–100

These findings suggest that this compound could serve as a promising scaffold for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in various cancer cell lines. For instance, a recent investigation reported that derivatives of pyrrolizinones demonstrated cytotoxic effects against human leukemia and breast cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of this compound derivatives:

  • Cell Lines Tested : HL-60 (human leukemia), MCF-7 (breast cancer)
  • IC50 Values :
    • HL-60: 10 µM
    • MCF-7: 15 µM

The results indicated that these compounds could inhibit cell proliferation and induce cell cycle arrest at submicromolar concentrations .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Signaling Modulation : It can alter signaling pathways related to apoptosis and cell survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed as a mechanism leading to apoptosis in cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability.

Table 2: Pharmacokinetic Properties

ParameterValue
BioavailabilityHigh
Half-life~4 hours
Metabolic StabilityModerate

Toxicological assessments have shown that the compound exhibits low toxicity in vitro, indicating potential for further development as a therapeutic agent .

Properties

IUPAC Name

1,2,5,6-tetrahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFXAZYZGKRUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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